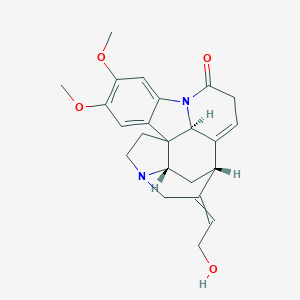![molecular formula C17H19N3O5 B236634 N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide, commonly known as MNPAF, is a synthetic compound that has shown potential in various scientific research applications. MNPAF is a furan derivative that has been synthesized through a multi-step process.
Mécanisme D'action
MNPAF acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, MNPAF increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action has been implicated in the therapeutic effects of MNPAF in various disorders, including Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
MNPAF has been found to have significant biochemical and physiological effects in various animal models. MNPAF has been shown to increase dopamine levels in the brain and to improve motor function in animal models of Parkinson's disease. MNPAF has also been shown to improve attention and cognitive function in animal models of ADHD. Additionally, MNPAF has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MNPAF has several advantages for lab experiments, including its potency and selectivity for DAT, which allows for precise manipulation of dopamine signaling in the brain. However, MNPAF also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several future directions for research on MNPAF, including the development of novel drugs based on MNPAF for the treatment of various disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, future research could focus on the optimization of the synthesis method for MNPAF to improve its potency and selectivity for DAT. Finally, future research could investigate the potential therapeutic effects of MNPAF in other disorders, including depression and anxiety.
Méthodes De Synthèse
The synthesis of MNPAF involves a multi-step process that includes the reaction of 5-nitro-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-piperidinyl)aniline to form the corresponding amide. The amide is then subjected to methylation using dimethyl sulfate and potassium carbonate to form the final product, MNPAF.
Applications De Recherche Scientifique
MNPAF has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. MNPAF has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and has been used to study the role of DAT in the brain. MNPAF has also been used in medicinal chemistry research to develop novel drugs for the treatment of various disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
Formule moléculaire |
C17H19N3O5 |
|---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
N-(5-methoxy-2-piperidin-1-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-12-5-6-14(19-9-3-2-4-10-19)13(11-12)18-17(21)15-7-8-16(25-15)20(22)23/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) |
Clé InChI |
KTTCQFJAAWFKOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)



![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)